An In-depth Technical Guide to 2-Methyl-1,4-dioxane
An In-depth Technical Guide to 2-Methyl-1,4-dioxane
This technical guide provides a comprehensive overview of 2-Methyl-1,4-dioxane, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis and reactivity, safety and toxicity, and its role in chemical research, with a particular focus on its relationship to the well-studied compound, 1,4-dioxane.
Chemical and Physical Properties
2-Methyl-1,4-dioxane, a derivative of the cyclic ether 1,4-dioxane, possesses a methyl substituent that breaks the symmetry of the parent molecule, leading to more complex chemical and physical characteristics.[1] Its properties are influenced by the ether linkages within the ring structure.[1]
Table 1: Physical and Chemical Properties of 2-Methyl-1,4-dioxane
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| CAS Number | 16279-34-8 | [1] |
| Boiling Point | 108.00 to 109.00 °C @ 760.00 mm Hg (estimated) | [2] |
| Flash Point | 67.00 °F (19.50 °C) (TCC) (estimated) | [2] |
| Vapor Pressure | 30.721001 mmHg @ 25.00 °C (estimated) | [2] |
| logP (o/w) | 0.285 (estimated) | [2] |
| Water Solubility | 3.532e+004 mg/L @ 25 °C (estimated) | [2] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |
| InChI Key | IRTCJFCIQKNFPP-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 2-Methyl-1,4-dioxane. The methyl group's presence results in more complex spectra compared to the parent 1,4-dioxane.[1]
Table 2: Predicted Spectroscopic Data for 2-Methyl-1,4-dioxane
| Spectroscopy Type | Predicted Peaks/Signals | Details | Source |
| ¹H NMR | Methyl protons (doublet), Methine proton at C2 (quartet), Methylene protons on the dioxane ring | The introduction of the methyl group breaks the symmetry of the parent 1,4-dioxane molecule, leading to more complex spectra.[1] In contrast, the highly symmetric 1,4-dioxane shows a single signal in its ¹H NMR spectrum at approximately 3.7 ppm.[1] | [1] |
| ¹³C NMR | Five distinct signals | Corresponding to the methyl carbon, the C2 methine carbon, and the three non-equivalent pairs of ring carbons (C3/C5 and C6). 1,4-dioxane shows a single signal around 67 ppm.[1] | [1] |
| Infrared (IR) | C-H Stretching: 2850-3000 cm⁻¹, C-O-C Stretching: 1050-1250 cm⁻¹ | Characteristic C-H stretching for methyl and methylene groups and strong C-O-C stretching for the ether linkages are anticipated.[1] | [1] |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺˙): m/z 102, [M - CH₃]⁺: m/z 87 | Key fragmentation patterns would likely include the loss of a methyl radical.[1] | [1] |
Synthesis and Reactivity
Substituted dioxanes like 2-Methyl-1,4-dioxane are valuable intermediates in advanced organic synthesis.[1] The dioxane ring can serve as a protecting group for diols, and its derivatives can be precursors to various functionalized molecules.[1]
Experimental Protocol: General Synthesis of Substituted 1,4-Dioxanes
Objective: To synthesize 1,4-dioxane via acid-catalyzed dehydration of diethylene glycol.
Materials:
-
Diethylene glycol
-
Concentrated sulfuric acid (catalyst)
-
Heating mantle
-
Distillation apparatus
-
Receiving flask
-
Sodium hydroxide solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, combine diethylene glycol and a catalytic amount of concentrated sulfuric acid.
-
Assemble a distillation apparatus with the flask.
-
Heat the mixture to approximately 160°C.[3] The 1,4-dioxane product will distill over.
-
Collect the distillate in a receiving flask.
-
Wash the crude distillate with a dilute sodium hydroxide solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Perform a final distillation to purify the 1,4-dioxane.
Note: This is a general procedure and may require optimization for the synthesis of 2-Methyl-1,4-dioxane from the corresponding substituted diol.
Reactivity: Peroxide Formation
A significant reaction of 2-Methyl-1,4-dioxane, like other cyclic ethers, is its autoxidation to form hazardous organic peroxides.[1] This process is a free-radical chain reaction initiated by factors like heat and light in the presence of oxygen.[1]
Role in Chemical Synthesis
Substituted dioxanes are important building blocks in organic synthesis. For instance, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a precursor to 2,3-dimethylene-1,4-dioxane, which can undergo [4+2] cycloaddition reactions with dienophiles to create functionalized cyclohexene derivatives.[4] These products can then be transformed into intermediates for biologically important molecules.[4]
Safety and Toxicity
The safety and toxicity profile of 2-Methyl-1,4-dioxane is not as extensively studied as its parent compound, 1,4-dioxane. However, the data for 1,4-dioxane provides a strong indication of the potential hazards associated with its methylated derivative.
Table 3: Hazard Information for Dioxane Compounds
| Hazard | Description | Source |
| Flammability | Highly flammable liquid and vapor. | |
| Peroxide Formation | May form explosive peroxides upon storage, especially when anhydrous.[5] This process can be initiated or accelerated by heat or light.[1] | [1][5] |
| Eye Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation. | |
| Carcinogenicity | 1,4-Dioxane is classified as a probable human carcinogen (Group B2) by the EPA.[6] It is also classified by the IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. | [6] |
| Organ Toxicity | Damage to the liver and kidneys has been observed in rats chronically exposed to 1,4-dioxane in their drinking water.[6] | [6] |
| Acute Effects | Acute inhalation exposure to high levels of 1,4-dioxane has caused vertigo, drowsiness, headache, anorexia, and irritation of the eyes, nose, throat, and lungs in humans. | [6] |
Experimental Protocols: Safety Precautions
Based on the known hazards of dioxane compounds, the following handling procedures are recommended:
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye Protection: Wear eye and face protection.
Handling:
-
Work under a chemical fume hood.
-
Avoid breathing mist or vapors.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond container and receiving equipment to prevent static discharge.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store away from heat and sources of ignition.
Environmental Significance
2-Methyl-1,4-dioxane is of environmental interest due to its structural similarity to 1,4-dioxane, a persistent environmental pollutant found in groundwater and surface water.[1] 1,4-Dioxane is highly mobile in soil and resistant to natural biodegradation.[1] While specific studies on 2-Methyl-1,4-dioxane are less common, its high water solubility and low tendency to adsorb to soil particles suggest it may also contribute to groundwater contamination.[1] Research has indicated that the biodegradation of 1,4-dioxane can be inhibited by the presence of structurally similar compounds like 2-methyl-1,3-dioxolane, suggesting that 2-Methyl-1,4-dioxane could have similar effects.[8]
References
- 1. 2-Methyl-1,4-dioxane | 16279-34-8 | Benchchem [benchchem.com]
- 2. 2-methyl dioxane, 626-68-6 [thegoodscentscompany.com]
- 3. 2-Methyl-1,3-dioxane | C5H10O2 | CID 136444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature [mdpi.com]
- 5. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
